molecular formula C5H10Br2 B596021 1,5-DIBROMOPENTANE-D10 CAS No. 1219802-90-0

1,5-DIBROMOPENTANE-D10

Cat. No. B596021
M. Wt: 240.004
InChI Key: IBODDUNKEPPBKW-YXALHFAPSA-N
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Description

1,5-Dibromopentane-d10 is the deuterium labeled 1,5-Dibromopentane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

1,5-Dibromopentane-d10 is used in the preparation of 1,5-di-Grignard reagent. It has also been used in the synthesis of novel spirocyclic pyrrolidones .


Molecular Structure Analysis

The molecular structure of 1,5-Dibromopentane-d10 is similar to that of 1,5-Dibromopentane, with the difference being the presence of deuterium atoms .


Chemical Reactions Analysis

1,5-Dibromopentane-d10, like its non-deuterated counterpart, can participate in various chemical reactions. For instance, it can be used to prepare derivatives of 5-pyrazolones .

Scientific Research Applications

Synthesis of Chalcogenolanes and Chalcogenanes

1,5-Dibromopentane is utilized in the synthesis of chalcogenolanes and chalcogenanes through reactions with potassium chalcogenides. This innovative route employs a reductive generation of potassium selenide, telluride, diselenide, or ditelluride from elemental chalcogens, using a hydrazine hydrate-KOH system. This method presents a novel approach to preparing saturated heterocyclic compounds containing selenium or tellurium (Levanova et al., 2012).

Precursors to Heteracyclohexanes

The compound plays a critical role in preparing 3-substituted 1,5-dibromopentanes, serving as precursors for liquid crystalline derivatives with 6-membered heterocyclic rings. These intermediates are essential for synthesizing sulfonium zwitterions, showcasing the versatility of 1,5-dibromopentane in organic synthesis and materials science (Ringstrand et al., 2011).

Crystal Structure Analysis

The reaction of 1,5-dibromopentane with urotropine yields crystals for structural analysis, facilitating the understanding of molecular interactions and bonding. This analysis highlights the role of 1,5-dibromopentane in forming molecular salts useful for crystallographic studies and elucidating halogen-hydrogen bonding mechanisms (Mulrooney et al., 2021).

Thermodynamic and Acoustic Properties

Research into the thermodynamic and acoustic properties of 1,5-dibromopentane contributes to our understanding of its behavior under various conditions. This study provides new data on the speed of sound in the liquid phase of 1,5-dibromopentane, helping to calculate densities, heat capacities, and compressibilities, which are crucial for its applications in scientific and industrial processes (Chorążewski & Skrzypek, 2010).

Functionalization of Single-Walled Carbon Nanotubes

The functionalization of single-walled carbon nanotubes (SWNTs) with dibromoalkanes, including 1,5-dibromopentane, showcases the compound's role in nanotechnology. This process achieves fine control over the band gap of SWNTs, indicating the potential of 1,5-dibromopentane in the development of advanced materials with tunable electrical and optical properties (Maeda et al., 2019).

Safety And Hazards

1,5-Dibromopentane-d10 is considered hazardous. It is combustible and can cause skin and eye irritation. Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, not ingesting, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

CAS RN

1219802-90-0

Product Name

1,5-DIBROMOPENTANE-D10

Molecular Formula

C5H10Br2

Molecular Weight

240.004

IUPAC Name

1,5-dibromo-1,1,2,2,3,3,4,4,5,5-decadeuteriopentane

InChI

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2

InChI Key

IBODDUNKEPPBKW-YXALHFAPSA-N

SMILES

C(CCBr)CCBr

synonyms

1,5-DIBROMOPENTANE-D10

Origin of Product

United States

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